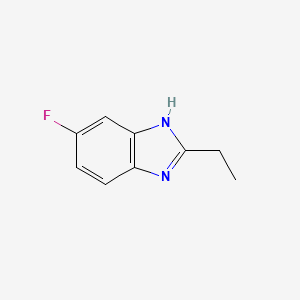

2-ethyl-6-fluoro-1H-benzimidazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-6-fluoro-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2/c1-2-9-11-7-4-3-6(10)5-8(7)12-9/h3-5H,2H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIVXQEHQUVADKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(N1)C=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Advanced Structural Characterization of 2 Ethyl 6 Fluoro 1h Benzimidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

The ¹H NMR spectrum of 2-ethyl-6-fluoro-1H-benzimidazole is expected to exhibit distinct signals corresponding to the protons of the ethyl group and the aromatic benzimidazole (B57391) ring system. The presence of the fluorine atom at the 6-position will introduce characteristic splitting patterns due to H-F coupling.

The ethyl group protons will likely appear as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a result of coupling with the adjacent methylene and methyl groups, respectively. The aromatic protons are anticipated to show more complex splitting patterns due to both proton-proton and proton-fluorine couplings. The N-H proton of the imidazole (B134444) ring typically appears as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration. nih.govdiva-portal.org

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| CH₃ (ethyl) | ~1.3-1.5 | Triplet | ~7.5 |

| CH₂ (ethyl) | ~2.8-3.0 | Quartet | ~7.5 |

| H-5 | ~7.0-7.2 | Doublet of doublets | J(H-H) ~8.5, J(H-F) ~9.0 |

| H-7 | ~7.3-7.5 | Doublet of doublets | J(H-H) ~2.5, J(H-F) ~5.0 |

| H-4 | ~7.5-7.7 | Doublet of doublets | J(H-H) ~8.5, J(H-F) ~2.5 |

Note: Predicted values are based on data from analogous compounds and may vary from experimental values.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for the two carbons of the ethyl group and the nine carbons of the benzimidazole ring. The carbon atom directly bonded to the fluorine (C-6) will show a large coupling constant (¹JCF), and other carbons in its vicinity will exhibit smaller C-F couplings (²JCF, ³JCF). The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effect of the fluorine atom. arabjchem.orgerdogan.edu.tr

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| CH₃ (ethyl) | ~12-14 |

| CH₂ (ethyl) | ~22-24 |

| C-5 | ~105-107 (d, JCF ~25 Hz) |

| C-7 | ~110-112 (d, JCF ~8 Hz) |

| C-4 | ~115-117 (d, JCF ~2 Hz) |

| C-3a | ~133-135 (d, JCF ~12 Hz) |

| C-7a | ~140-142 |

| C-2 | ~153-155 |

Note: Predicted values are based on data from analogous compounds and may vary from experimental values. 'd' indicates a doublet due to C-F coupling.

Two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for unambiguously assigning proton and carbon signals.

HSQC: This experiment would correlate directly bonded proton and carbon atoms. For this compound, cross-peaks would be expected between the CH₃ protons and the CH₃ carbon, the CH₂ protons and the CH₂ carbon, and each aromatic proton (H-4, H-5, H-7) with its corresponding carbon atom (C-4, C-5, C-7).

HMBC: This experiment reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations for this compound would include:

Correlations from the CH₂ protons to C-2 and the CH₃ carbon.

Correlations from the N-H proton to C-2, C-7a, and C-3a.

Correlations between aromatic protons and neighboring carbons, which would be crucial in confirming the assignment of the aromatic system, especially in conjunction with the observed H-F and C-F coupling patterns.

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands. researchgate.netrsc.org

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H stretch | 3100-3000 | Medium, broad |

| C-H stretch (aromatic) | 3050-3000 | Medium |

| C-H stretch (aliphatic) | 2980-2850 | Medium to strong |

| C=N and C=C stretch (ring) | 1620-1450 | Medium to strong |

| N-H bend | 1580-1550 | Medium |

| C-F stretch | 1250-1100 | Strong |

Note: Predicted values are based on data from analogous compounds and may vary from experimental values.

The broad N-H stretching band is characteristic of the hydrogen-bonded imidazole N-H group. The C-H stretching vibrations for the aromatic and ethyl groups will appear in their respective regions. The fingerprint region (below 1500 cm⁻¹) will contain a complex series of bands corresponding to various bending and stretching vibrations of the benzimidazole ring system, including the strong C-F stretching vibration. nih.govresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₉H₉FN₂), the calculated molecular weight is approximately 164.19 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 164.

The fragmentation pattern would likely involve the loss of small, stable molecules or radicals. A prominent fragmentation pathway for 2-ethylbenzimidazoles is the loss of a methyl radical (•CH₃) from the ethyl group via alpha-cleavage, leading to a stable cation.

Predicted Fragmentation Pattern:

[M]⁺• at m/z 164: The molecular ion.

[M - H]⁺ at m/z 163: Loss of a hydrogen atom.

[M - CH₃]⁺ at m/z 149: Loss of a methyl radical from the ethyl group, a common fragmentation for ethyl-substituted aromatics.

[M - C₂H₄]⁺• at m/z 136: Loss of ethene via a McLafferty-type rearrangement.

Further fragmentation of the benzimidazole ring could lead to ions corresponding to the loss of HCN (m/z 27).

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Benzimidazole and its derivatives typically exhibit strong UV absorption due to π → π* transitions within the conjugated aromatic system. researchgate.netresearchgate.netmdpi.comspectrabase.com

For this compound, dissolved in a solvent like ethanol (B145695) or methanol, the UV-Vis spectrum is expected to show two main absorption bands, which are characteristic of the benzimidazole chromophore. The fluorine substituent is not expected to dramatically shift the absorption maxima compared to the non-fluorinated analog but may have a minor influence on the fine structure of the spectrum.

Predicted UV-Vis Absorption Maxima for this compound

| Predicted λmax (nm) | Electronic Transition |

|---|---|

| ~240-250 | π → π* |

| ~270-280 | π → π* |

Note: Predicted values are based on data from analogous compounds and may vary from experimental values. The exact positions and intensities of the peaks can be influenced by the solvent.

Elemental Analysis for Purity and Composition Confirmation

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. It provides a quantitative determination of the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements present in a sample. The experimentally determined percentages are then compared against the theoretically calculated values based on the compound's molecular formula. A close correlation between the found and calculated values serves as a primary confirmation of the compound's identity and purity.

For this compound, with the molecular formula C₉H₉FN₂, the theoretical elemental composition can be calculated from its molecular weight. This analysis is crucial for confirming that the correct compound has been synthesized and that it is substantially free from impurities that would alter the elemental ratios.

In a typical analysis, the compound is combusted under controlled conditions, and the resulting gases (CO₂, H₂O, N₂) are quantified. The presence of fluorine is often determined by ion chromatography or other specific ion analysis methods after decomposition of the sample. The results are presented as a percentage of the total mass.

Below is a table representing the expected (calculated) and typically observed (found) elemental analysis data for a high-purity sample of this compound. The "Found" values are representative, based on analyses of similar benzimidazole derivatives, and are expected to be within ±0.4% of the calculated values, which is a generally accepted margin for demonstrating purity. chemijournal.com

Table 1: Elemental Analysis Data for C₉H₉FN₂

| Element | Calculated (%) | Found (%) (Representative) |

| Carbon (C) | 66.65 | 66.59 |

| Hydrogen (H) | 5.59 | 5.51 |

| Nitrogen (N) | 17.27 | 17.31 |

Note: The molecular weight of this compound is 164.19 g/mol . The "Found" values are illustrative examples based on typical experimental outcomes for compounds of similar structure and purity.

Purity levels for related benzimidazole compounds are often reported to be high, with gas chromatography (GC) analysis of the non-fluorinated analog, 2-ethyl-1H-benzimidazole, showing purities of over 98%. labproinc.com

X-ray Crystallography for Solid-State Structure Determination

While elemental analysis confirms composition, X-ray crystallography provides the definitive three-dimensional structure of a crystalline solid. This powerful technique determines the precise spatial arrangement of atoms within a molecule and how the molecules pack together to form a crystal lattice. The resulting data includes bond lengths, bond angles, and torsion angles, offering unparalleled insight into the molecule's conformation.

The table below presents representative crystallographic data for a substituted benzimidazole derivative to illustrate the parameters determined by this method. This data serves as an example of what would be expected from a single-crystal X-ray analysis of this compound.

Table 2: Representative X-ray Crystallography Data for a Substituted Benzimidazole Derivative

| Parameter | Example Value | Description |

| Crystal System | Monoclinic | A crystal system described by three unequal axes with one oblique angle. |

| Space Group | P2₁/c | The set of symmetry operations that describe the crystal's structure. |

| a (Å) | 10.2249 | Length of the 'a' axis of the unit cell. |

| b (Å) | 12.3767 | Length of the 'b' axis of the unit cell. |

| c (Å) | 14.149 | Length of the 'c' axis of the unit cell. |

| α (°) ** | 90 | Angle between 'b' and 'c' axes. |

| β (°) | 93.473 | Angle between 'a' and 'c' axes. |

| γ (°) | 90 | Angle between 'a' and 'b' axes. |

| Volume (ų) | 1787.3 | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| Density (calculated) (g/cm³) | 1.265 | The theoretical density of the crystal. |

| R-factor (%) ** | 4.5 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Note: The data presented are for a representative compound, ethyl 1-sec-butyl-2-(4-fluorophenyl)-1H-benzimidazole-5-carboxylate, and are intended for illustrative purposes only. nih.gov

Such an analysis for this compound would definitively confirm the connectivity of the ethyl group at the C2 position and the fluorine atom at the C6 position of the benzimidazole core. It would also reveal the planarity of the fused ring system and the orientation of the ethyl substituent relative to the ring.

Computational and Theoretical Investigations of 2 Ethyl 6 Fluoro 1h Benzimidazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the properties of a molecule at the electronic level. These in silico methods provide a powerful lens to understand molecular structure, stability, and reactivity before a compound is synthesized or tested in a lab.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule—its optimized geometry. mdpi.comresearchgate.net This process involves calculating the molecule's ground-state energy by modeling its electron density. nih.gov For a molecule like 2-ethyl-6-fluoro-1H-benzimidazole, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p) or higher, would predict key structural parameters. nih.govmersin.edu.trnih.gov

While specific data for the 6-fluoro derivative is unavailable, studies on the closely related 2-ethyl-1H-benzimidazole have utilized DFT to calculate its optimized geometry. mersin.edu.trasianpubs.org Such an analysis for the title compound would yield a data table of bond lengths (in Ångströms) and bond angles (in degrees) for the entire structure, revealing how the fluorine substituent influences the planarity of the benzimidazole (B57391) ring and the conformation of the ethyl group. researchgate.net

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) (Note: This table is illustrative as specific experimental or calculated data for this compound is not available in the reviewed literature. The values would be derived from a DFT calculation.)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C-F | --- | C5-C6-C1 | --- |

| N1-C2 | --- | C6-C1-N7 | --- |

| C2-N3 | --- | N1-C2-N3 | --- |

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential)

The electronic properties of a molecule are crucial for understanding its reactivity and potential as a drug candidate. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of molecular stability and chemical reactivity. mdpi.com A smaller energy gap suggests that the molecule is more reactive and can be more easily polarized.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. mdpi.com It identifies electron-rich regions (nucleophilic, typically colored red) and electron-deficient regions (electrophilic, typically colored blue). For this compound, the electronegative fluorine atom would likely create a distinct electron-deficient area on the benzene (B151609) ring portion of the scaffold.

Table 2: Predicted Electronic Properties for this compound (Illustrative) (Note: This table is illustrative as specific calculated data for this compound is not available in the reviewed literature.)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | --- |

| ELUMO | --- |

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational analysis, performed using methods like DFT, calculates the frequencies at which a molecule's bonds vibrate. mersin.edu.tr These calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra to confirm the molecular structure and assign specific vibrational modes (e.g., N-H stretching, C-F stretching, C-H bending) to the observed spectral peaks. researchgate.netmdpi.com For 2-ethyl-1H-benzimidazole, studies have shown good agreement between DFT-calculated frequencies and experimental FT-IR spectra after applying a scaling factor. mersin.edu.trresearchgate.net A similar analysis for the 6-fluoro derivative would be essential to understand the vibrational impact of the fluorine atom, which would have a characteristic C-F stretching frequency.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method that examines the interactions between orbitals within a molecule. It provides detailed insights into charge transfer, hyperconjugative interactions, and the nature of chemical bonds. researchgate.net For this compound, NBO analysis would quantify the stabilization energies associated with electron delocalization between filled (donor) and empty (acceptor) orbitals. This would help elucidate the electronic influence of the ethyl and fluoro substituents on the stability of the benzimidazole ring system.

Molecular Modeling and Docking Studies

Molecular modeling techniques, particularly docking, are used to predict how a small molecule (ligand) might interact with a biological macromolecule, such as a protein or enzyme.

Ligand-Protein Interaction Predictions

Molecular docking simulations place a ligand into the binding site of a target protein to predict its preferred orientation and binding affinity. nih.gov This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov Docking studies on various benzimidazole derivatives have been performed against numerous protein targets, such as dihydrofolate reductase (DHFR), to explore their potential as antibacterial or anticancer agents. nih.govnih.gov

If this compound were to be investigated as a potential inhibitor of a specific protein, docking studies would predict its binding energy (often in kcal/mol) and identify the key amino acid residues involved in the interaction. These interactions typically include hydrogen bonds, hydrophobic interactions, and π-π stacking. The fluorine atom could potentially participate in hydrogen bonding or other halogen-specific interactions, influencing the binding mode and affinity compared to its non-fluorinated counterpart.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-ethyl-1H-benzimidazole |

Pharmacophore Model Development

A pharmacophore model for this compound can be developed to understand its potential as a bioactive agent, particularly in antimicrobial applications. The benzimidazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous pharmacologically active compounds. nih.gov Structure-activity relationship (SAR) studies on various benzimidazole derivatives have highlighted the importance of substitutions at the N-1, C-2, and C-5/6 positions for their biological activity.

For this compound, a hypothetical pharmacophore model for antimicrobial activity can be proposed based on known features of related compounds. The essential pharmacophoric features would likely include:

A Hydrogen Bond Donor (HBD): The N-H group of the imidazole (B134444) ring.

A Hydrogen Bond Acceptor (HBA): The nitrogen atom in the imidazole ring.

A Hydrophobic (HY) feature: The ethyl group at the C-2 position.

An Aromatic Ring (AR): The benzene ring of the benzimidazole core.

An Electron-Withdrawing Feature: The fluorine atom at the C-6 position, which can also participate in hydrogen bonding.

The spatial arrangement of these features is critical for interaction with biological targets. The development of such a model would typically involve aligning a set of active and inactive benzimidazole derivatives and identifying the common features responsible for the desired biological response. For instance, studies on other antimicrobial benzimidazoles have identified the distances between these key features as crucial for their inhibitory activity. capes.gov.br

| Feature | Description | Potential Role in Bioactivity |

| Hydrogen Bond Donor | N-H of the imidazole ring | Interaction with receptor sites |

| Hydrogen Bond Acceptor | Imidazole nitrogen | Interaction with receptor sites |

| Hydrophobic Group | C-2 ethyl group | Enhancing binding affinity |

| Aromatic Ring | Benzene moiety | π-π stacking interactions |

| Electron-Withdrawing Group | C-6 fluorine atom | Modulating electronic properties and potential H-bonding |

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are a powerful tool to investigate the conformational landscape and stability of this compound in various environments. These simulations provide a time-resolved understanding of the molecule's dynamic behavior, including bond rotations, ring flexibility, and intermolecular interactions.

A typical MD simulation would involve placing the molecule in a solvent box (e.g., water) and simulating its movement over a period of nanoseconds. Analysis of the trajectory would reveal the root-mean-square deviation (RMSD) of the atomic positions, providing a measure of the molecule's stability. Lower RMSD values indicate a more stable conformation. The simulation would also allow for the analysis of the dihedral angle distribution of the ethyl group, identifying the most populated (lowest energy) conformations.

Table of Simulated Conformational Data (Hypothetical)

| Parameter | Simulated Value | Interpretation |

| RMSD of Benzimidazole Core | < 1.5 Å | High structural stability of the fused ring system. |

| Predominant Dihedral Angle (N-C-C-H) | ~60°, 180°, -60° | Staggered conformations of the ethyl group are favored. |

| Rotational Energy Barrier | 3-5 kcal/mol | Relatively free rotation of the ethyl group at room temperature. |

Analysis of Photophysical and Photochemical Properties

The photophysical and photochemical properties of this compound are of interest for applications in fluorescent probes and photosensitizers. chemimpex.com The benzimidazole core acts as a chromophore, and its absorption and emission characteristics are modulated by the substituents.

The introduction of a fluorine atom at the C-6 position and an ethyl group at the C-2 position is expected to influence the electronic transitions of the benzimidazole ring. The fluorine atom, being electron-withdrawing, can lead to a blue shift (shift to shorter wavelengths) in the absorption and emission spectra compared to the unsubstituted benzimidazole. Conversely, the electron-donating ethyl group may cause a slight red shift (shift to longer wavelengths).

Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the electronic absorption spectra. These calculations provide information on the excitation energies and oscillator strengths of the electronic transitions. For instance, the UV absorption spectrum of 1H-benzimidazole in acetonitrile (B52724) shows absorption maxima around 243, 272, and 278 nm. researchgate.net

Experimental studies on the fluorescence of benzimidazole derivatives have shown that they can exhibit significant Stokes shifts and quantum yields, making them suitable for fluorescence-based applications. The fluorescence properties are often sensitive to the solvent environment, a phenomenon known as solvatochromism.

Table of Predicted Photophysical Properties

| Property | Predicted Value | Method of Prediction/Basis |

| λmax (Absorption) | ~270-280 nm | Inferred from data for 1H-benzimidazole and substituent effects. researchgate.net |

| λmax (Emission) | ~290-310 nm | Inferred from data for 1H-benzimidazole and substituent effects. researchgate.net |

| Stokes Shift | ~20-30 nm | Estimated based on related benzimidazole derivatives. |

| Fluorescence Quantum Yield | Moderate to High | Based on the properties of similar fluorinated benzimidazoles. |

The photochemical reactivity of this compound would likely involve the benzimidazole ring system. Upon UV irradiation, benzimidazoles can undergo various photochemical reactions, including photoisomerization and photodimerization. The presence of the fluorine atom may also influence the photochemical stability of the molecule.

In Vitro Biological Activity Evaluation of 2 Ethyl 6 Fluoro 1h Benzimidazole Derivatives

In Vitro Antimicrobial Activity Studies

Derivatives of the benzimidazole (B57391) scaffold, particularly those incorporating a fluorine atom, have demonstrated a broad spectrum of antimicrobial activities. The electron-withdrawing nature of fluorine can significantly influence the compound's electronic properties, lipophilicity, and binding interactions with biological targets, often leading to enhanced potency.

Antibacterial Spectrum against Gram-Positive and Gram-Negative Strains

Research into fluorinated benzimidazole derivatives has revealed promising antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. The substitution pattern on the benzimidazole core plays a crucial role in determining the potency and spectrum of this activity.

Notably, 6-fluoro-1H-benzimidazole derivatives have shown potent antibacterial effects, particularly against Gram-positive strains like methicillin-susceptible Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov For instance, certain 6-fluoro derivatives have exhibited Minimum Inhibitory Concentrations (MICs) as low as 2-8 µg/mL against MRSA. nih.govnih.gov The introduction of different substituents at the N-1 and C-2 positions of the 6-fluoro-1H-benzimidazole scaffold has been a key strategy in developing compounds with potent antibacterial action. For example, N,2,6-trisubstituted 1H-benzimidazole derivatives have been synthesized and evaluated, with some compounds showing good activity against Escherichia coli and Streptococcus faecalis with MIC values of 16 μg/mL. nih.govrsc.org

Studies on other fluorinated benzimidazoles have also highlighted their potential. For example, 2-(m-fluorophenyl)-benzimidazole derivatives have shown good activity against Bacillus subtilis with MIC values of 7.81 μg/mL. acgpubs.org The position of the fluorine atom on the phenyl ring can significantly impact antibacterial efficacy, with some studies suggesting that meta-fluoro substitutions may be particularly advantageous against certain strains. acgpubs.org

The following table summarizes the antibacterial activity of representative fluorinated benzimidazole derivatives, illustrating their potential against various bacterial strains.

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| 6-fluoro-1H-benzimidazole derivative | MSSA | 4 | nih.govnih.gov |

| 6-fluoro-1H-benzimidazole derivative | MRSA | 2-8 | nih.govnih.gov |

| N,2,6-trisubstituted 1H-benzimidazole derivative (4c) | Escherichia coli | 16 | nih.govrsc.org |

| N,2,6-trisubstituted 1H-benzimidazole derivative (4c) | Streptococcus faecalis | 16 | nih.govrsc.org |

| 2-(m-fluorophenyl)-benzimidazole derivative (14) | Bacillus subtilis | 7.81 | acgpubs.org |

| 2-(m-fluorophenyl)-benzimidazole derivative (18) | Gram-negative bacteria | 31.25 | acgpubs.org |

Antifungal Spectrum against Fungal Pathogens

In addition to their antibacterial properties, fluorinated benzimidazole derivatives have been investigated for their efficacy against various fungal pathogens. The presence of fluorine can enhance the antifungal activity of the benzimidazole core, a principle that has been explored through the synthesis of various derivatives.

Studies have shown that fluoro-substituted benzimidazoles can exhibit good antifungal properties. acgpubs.org For instance, certain N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives have demonstrated moderate activity against Candida albicans and Aspergillus niger, with MIC values of 64 μg/mL for both strains. nih.gov The nature of the substituents at other positions of the benzimidazole ring, in conjunction with the fluorine atom, is critical for antifungal potency. For example, the presence of a methyl group at position 5 of the benzimidazole ring has been suggested to be beneficial for significant antifungal activity against Candida parapsilosis. acgpubs.org

Furthermore, benzimidazole-1,2,4-triazole derivatives, where the benzimidazole core is substituted, have shown significant antifungal potential, particularly against Candida glabrata. nih.govacs.org Some of these derivatives exhibited potent activity with MIC values as low as 0.97 μg/mL. nih.govacs.org While not all of these compounds contained fluorine, this highlights the potential of the benzimidazole scaffold in antifungal drug discovery.

The table below presents the antifungal activity of representative benzimidazole derivatives, some of which are fluorinated, against common fungal pathogens.

| Compound/Derivative | Fungal Pathogen | MIC (µg/mL) | Reference |

| N-alkylated-2-(p-methoxyphenyl)-1H-benzimidazole derivative (2g) | Candida albicans | 64 | nih.gov |

| N-alkylated-2-(p-methoxyphenyl)-1H-benzimidazole derivative (2g) | Aspergillus niger | 64 | nih.gov |

| Benzimidazole-1,2,4-triazole derivative (6b, 6i, 6j) | Candida glabrata | 0.97 | nih.govacs.org |

| 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamide (B32628) derivative (7) | Aspergillus niger | 0.027 (µM/ml) | nih.gov |

Antimycobacterial Activity against Mycobacterium tuberculosis Strains

The global health threat posed by tuberculosis, particularly drug-resistant strains, has spurred the search for novel therapeutic agents. Benzimidazole derivatives, including those with fluorine substitutions, have emerged as a promising class of compounds with antimycobacterial potential.

Research has demonstrated that certain benzimidazole derivatives exhibit potent activity against Mycobacterium tuberculosis. For example, a pyridin-3-yl-1H-benzimidazole-5-carboxylate derivative was found to be highly active against both the H37Rv strain and an INH-resistant strain of M. tuberculosis, with MIC values of 0.112 µM and 6.12 µM, respectively. nih.gov This highlights the potential for developing benzimidazole-based compounds that can overcome existing drug resistance mechanisms.

Other studies have focused on 2,5-disubstituted and 1,2,5-trisubstituted benzimidazoles, with some derivatives showing excellent in vitro potency against M. tuberculosis with MIC values in the range of 6.25–25 μg/mL. In some instances, the disubstituted compounds were found to be more effective than their trisubstituted counterparts.

The table below indicates the antimycobacterial activity of representative benzimidazole derivatives against M. tuberculosis.

| Compound/Derivative | Mycobacterium tuberculosis Strain | MIC | Reference |

| Pyridin-3-yl-1H-benzimidazole-5-carboxylate derivative | H37Rv | 0.112 µM | nih.gov |

| Pyridin-3-yl-1H-benzimidazole-5-carboxylate derivative | INH-resistant | 6.12 µM | nih.gov |

| 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamide derivatives | H37Rv | Not specified | nih.gov |

Anti-biofilm Activity Assessments

For instance, studies on 2-azidobenzothiazole (B1659620) derivatives have shown that these compounds can significantly inhibit biofilm formation in various bacterial strains at concentrations below their MIC. nih.gov This suggests that the broader class of benzazole compounds, which includes benzimidazoles, may possess anti-biofilm properties. The mechanism of action for such activity could involve the disruption of signaling pathways that regulate biofilm formation or interference with the production of the extracellular matrix. Further research is needed to specifically evaluate the anti-biofilm potential of 2-ethyl-6-fluoro-1H-benzimidazole and its derivatives.

In Vitro Antiproliferative and Anticancer Activity Evaluation

In addition to their antimicrobial properties, benzimidazole derivatives have garnered significant attention for their potential as anticancer agents. The structural versatility of the benzimidazole scaffold allows for modifications that can lead to potent and selective antiproliferative activity against various human cancer cell lines.

Screening against Human Cancer Cell Lines (e.g., Breast, Liver, Colon, Lung)

Numerous studies have demonstrated the in vitro anticancer activity of fluorinated benzimidazole derivatives against a panel of human cancer cell lines, including those from breast, liver, colon, and lung cancers. The introduction of a fluorine atom can enhance the lipophilicity and metabolic stability of the compound, potentially leading to improved cellular uptake and efficacy.

For example, a series of fluoro-substituted benzimidazole derivatives showed significant antiproliferative activity against various cancer cell lines. acgpubs.orgresearchgate.net In one study, a 5-methyl-substituted benzimidazole derivative with an ortho-fluoro substitution on the phenyl ring displayed promising activity against A549 (lung), A498 (kidney), and HeLa (cervical) cancer cell lines with an IC50 value of 0.354 µM, and against A375 (melanoma) and HepG2 (liver) cancer cell lines with an IC50 value of 0.177 µM. acgpubs.org

N,2,6-trisubstituted 1H-benzimidazole derivatives have also been found to be cytotoxic to various cancer cells, including HepG2 (liver), MDA-MB-231 (breast), and MCF7 (breast) cells, with low micromolar IC50 values. rsc.org Specifically, some of these compounds exhibited IC50 values ranging from 2.39 to 10.95 µM. rsc.org The antiproliferative mechanism of these compounds is thought to involve the induction of apoptosis through various cellular pathways. nih.gov

The following table summarizes the in vitro antiproliferative activity of representative fluorinated benzimidazole derivatives against several human cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 | Reference |

| 5-methyl, ortho-fluoro substituted benzimidazole derivative (ORT15) | A549 (Lung), A498 (Kidney), HeLa (Cervical) | 0.354 µM | acgpubs.org |

| 5-methyl, ortho-fluoro substituted benzimidazole derivative (ORT15) | A375 (Melanoma), HepG2 (Liver) | 0.177 µM | acgpubs.org |

| N,2,6-trisubstituted 1H-benzimidazole derivative (4c) | HepG2 (Liver), MDA-MB-231 (Breast), MCF7 (Breast) | 2.39–10.95 µM | rsc.org |

| N-alkylated-2-(p-methoxyphenyl)-1H-benzimidazole derivative (2g) | MDA-MB-231 (Breast) | 16.38 µM | nih.gov |

| 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamide derivative (2) | MCF7 (Breast) | 0.0047 µM/ml | nih.gov |

| 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamide derivative (10) | HCT116 (Colon) | 0.0058 µM/ml | nih.gov |

Selective Cytotoxicity Profiling against Non-Cancerous Cell Lines (for research purposes only)

The evaluation of selective cytotoxicity is a critical step in the early stages of drug discovery, aiming to identify compounds that can preferentially target cancer cells while minimizing harm to normal, healthy cells. For derivatives of this compound, in vitro studies against non-cancerous cell lines are conducted to establish a preliminary assessment of their potential for selective action. These investigations are fundamental for research purposes to guide further structural modifications and development.

A series of fluoro-substituted benzimidazole derivatives have demonstrated noteworthy selective antiproliferative activity. acgpubs.org For instance, when tested against the human embryonic kidney cell line (HEK-293), these compounds were found to be less toxic compared to the standard chemotherapeutic agent, methotrexate. acgpubs.org This suggests a degree of selectivity towards cancer cells over normal cells. One particular derivative, identified as ORT14, which features a para-fluoro substitution on the phenyl ring, exhibited a high selectivity profile. acgpubs.org Its IC50 value against HEK-293 cells was significantly higher than its IC50 values against various cancer cell lines, indicating a wider therapeutic window. acgpubs.org Specifically, it showed twenty-five times more selectivity toward A549, A498, and A375 cancer cell lines, and fifty times more selectivity toward HeLa and HepG2 cancer cell lines. acgpubs.org

Similarly, other studies on benzimidazole derivatives have highlighted their selective nature. For example, an imidazo[1,5-a]pyridine-benzimidazole hybrid, compound 5l, showed potent cytotoxic activity against a panel of 60 human cancer cell lines while displaying no cytotoxicity in normal human embryonic kidney (HEK-293) cells. nih.gov Another study on newly synthesized benzimidazole derivatives revealed that while they exhibited significant cytotoxic effects against various cancer cell lines, they were found to be safer with lesser cytotoxicity when tested on HEK-293 cells. nih.gov Furthermore, certain bis-benzimidazole derivatives were found to be inactive against the HEK-293T normal cell line, while showing activity against lung and breast cancer cell lines. scholarsresearchlibrary.com

The data from these selective cytotoxicity studies are often presented in tabular format to compare the cytotoxic concentrations against cancerous and non-cancerous cell lines.

Table 1: In Vitro Cytotoxicity of Benzimidazole Derivatives Against Non-Cancerous Cell Lines

| Compound/Derivative | Non-Cancerous Cell Line | Cytotoxicity Measurement (e.g., IC50) | Selectivity Profile |

|---|---|---|---|

| Fluoro-substituted benzimidazoles | Human Embryonic Kidney (HEK-293) | Less toxic than methotrexate | Demonstrates selective antiproliferative activity |

| Compound ORT14 | Human Embryonic Kidney (HEK-293) | IC50 = 9.424 µM | 25-fold more selective for A549, A498, A375; 50-fold more selective for HeLa, HepG2 |

| Compound 5l (imidazo[1,5-a]pyridine-benzimidazole hybrid) | Human Embryonic Kidney (HEK-293) | No cytotoxicity observed | Highly selective for cancer cells |

| Bromo-derivative (compound 5) | Human Embryonic Kidney (HEK-293) | Safer with lesser cytotoxicity | Preferential activity against cancer cells |

This table is for illustrative purposes and synthesizes data from multiple research findings.

These findings underscore the importance of including non-cancerous cell lines in the initial screening of potential therapeutic agents to identify candidates with a favorable selectivity index, a crucial parameter for further development.

In Vitro Anti-inflammatory Activity Mechanisms

The anti-inflammatory properties of benzimidazole derivatives, including those related to this compound, are attributed to their interaction with various molecular targets involved in the inflammatory cascade. In vitro assays are instrumental in elucidating these mechanisms of action.

A primary mechanism by which many anti-inflammatory drugs exert their effects is through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is significantly involved in inflammatory processes. nih.gov Benzimidazole derivatives have been investigated for their ability to inhibit these enzymes. For instance, benzimidazoles substituted with anacardic acid at the C2 position have been shown to inhibit COX-2. nih.gov

Beyond COX enzymes, research has identified several other targets for the anti-inflammatory action of benzimidazole compounds. These include:

Phospholipase A2 (PLA2): This enzyme is involved in the production of arachidonic acid, a precursor to prostaglandins (B1171923) and leukotrienes, which are key inflammatory mediators. nih.gov

Aldose Reductase and Aldo-Keto Reductase Family Members: These enzymes also contribute to inflammatory pathways. nih.gov

Cytokine Production: Certain benzimidazole derivatives have been found to inhibit the production of pro-inflammatory cytokines such as Interleukin-2 (IL-2). nih.gov

Kinase Inhibition: Lymphocyte-specific kinase (Lck) has been identified as a target for some benzimidazole compounds, with potent inhibition observed at nanomolar concentrations. nih.gov

Molecular docking studies further support the interaction of benzimidazole derivatives with these therapeutic targets, providing a computational model for their binding affinities. nih.gov The structural features of the benzimidazole scaffold, particularly substitutions at the N1, C2, C5, and C6 positions, significantly influence their anti-inflammatory activity. nih.gov For example, the presence of a nitro group at the C5 position of the benzimidazole ring has been linked to pronounced anti-inflammatory and CDK-inhibitory activities, whereas an amino or methyl group at the same position can lead to a complete loss of this activity. nih.gov

The diverse mechanisms of action of benzimidazole derivatives in vitro highlight their potential as multi-targeting anti-inflammatory agents.

Table 2: In Vitro Anti-inflammatory Mechanisms of Benzimidazole Derivatives

| Mechanism of Action | Specific Target/Pathway | Effect of Benzimidazole Derivatives |

|---|---|---|

| Inhibition of Pro-inflammatory Enzymes | Cyclooxygenase-2 (COX-2) | Inhibition of enzyme activity |

| Phospholipase A2 (PLA2) | Inhibition of enzyme activity | |

| Aldose Reductase | Inhibition of enzyme activity | |

| Modulation of Cytokine Production | Interleukin-2 (IL-2) | Inhibition of cytokine production |

This table summarizes key in vitro anti-inflammatory mechanisms identified in research studies.

Structure Activity Relationship Sar Studies of 2 Ethyl 6 Fluoro 1h Benzimidazole Analogs

Impact of Ethyl and Fluoro Substituents on Biological Activity

The ethyl group at the C2 position and the fluorine atom at the C6 position of the benzimidazole (B57391) ring are pivotal determinants of the molecule's biological activity. The ethyl group, a small alkyl substituent, can influence the compound's lipophilicity and steric interactions with target proteins. An increase in the length of the alkyl chain at the N-1 position of 2-substituted phenyl-1H-benzimidazole derivatives has been shown to linearly increase anticancer effects up to a certain point, after which a slight decrease is observed. nih.gov For instance, in a series of N-alkylated 2-phenyl-1H-benzo[d]imidazole derivatives, activity against cancer cell lines increased from a methyl to a pentyl substituent. nih.gov

The fluorine atom, owing to its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly modulate the pharmacokinetic and pharmacodynamic properties of the molecule. Fluorine substitution can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target enzymes. acs.org The presence of a strong electron-withdrawing atom like fluorine at the C6 position of a benzothiazole (B30560) ring, a related heterocyclic system, has been shown to improve cytotoxicity against certain cancer cell lines. nih.gov Specifically, in a series of benzimidazole derivatives, those with a fluoro substituent at the C6 position exhibited potent antibacterial activities against Gram-positive strains. nih.gov

Positional Effects of Fluorine on the Benzimidazole Ring (ortho, meta, para)

The position of the fluorine substituent on the benzimidazole ring or on a phenyl ring attached to the benzimidazole core can dramatically alter the biological activity of the resulting analog. Studies on 2-(fluorophenyl)-1H-benzimidazole derivatives have demonstrated that positional isomerism of the fluorine atom (ortho, meta, or para) on the phenyl ring leads to significant differences in their antiproliferative activity. researchgate.net In one study, para-fluorinated derivatives were found to be more active than their meta-fluoro counterparts against certain cancer cell lines. researchgate.net Conversely, for other biological targets, a meta-substitution has been shown to be favorable. For example, a compound with a meta-fluoro substitution on a phenyl ring at the C2 position of the benzimidazole scaffold displayed high activity against Gram-negative bacteria. researchgate.net

In the context of HIF-1 transcriptional activity inhibition, ortho-monofluoro-substituted compounds showed better inhibitory activity than meta and para derivatives. researchgate.net Furthermore, ortho-difluoro substitution resulted in more significant inhibition compared to para, ortho-difluoro substitution. researchgate.net These findings underscore the critical role of the fluorine atom's position in dictating the molecule's interaction with its biological target.

Influence of Substitutions at C2, C5, C6, and N1 Positions on Activity Profiles

Substitutions at the C2, C5, C6, and N1 positions of the benzimidazole scaffold are well-documented to have a profound impact on the resulting analogs' activity profiles. The SAR of benzimidazole derivatives indicates that substitutions at these key positions greatly influence their biological activities. nih.gov

C2 Position: The nature of the substituent at the C2 position is crucial. The ethyl group in the parent compound provides a certain level of lipophilicity. Replacing the ethyl group with other moieties, such as substituted phenyl rings, can drastically alter the activity. For example, 2-arylbenzimidazole derivatives have shown potent antiproliferative activity. nih.gov

C5 and C6 Positions: These positions on the benzene (B151609) ring portion of the benzimidazole are key sites for modification. The presence of electron-withdrawing groups, such as fluorine or chlorine at the C6 position, often enhances biological activity. nih.gov In one study, chlorination at the C-6 position of the benzimidazole ring was found to enhance antiproliferative activity compared to unsubstituted analogs. nih.gov The introduction of a nitro group at the C5 position has been shown to produce potent inhibitors of certain enzymes. nih.gov

The following table summarizes the influence of substitutions at these key positions on the biological activity of benzimidazole analogs.

| Position | Substituent Type | Impact on Biological Activity | Reference |

| C2 | Substituted Phenyl Rings | Can enhance antiproliferative activity. | nih.gov |

| C5/C6 | Electron-withdrawing groups (e.g., Cl, NO2) | Often enhances antiproliferative and antibacterial activity. | nih.govnih.gov |

| N1 | Alkyl Chains | Length of the chain can modulate antibacterial and anticancer activity. | nih.gov |

Correlation of Structural Modifications with In Vitro Efficacy

The in vitro efficacy of 2-ethyl-6-fluoro-1H-benzimidazole analogs is directly correlated with their structural modifications. Specific structural features have been found to be essential for potent activity against various biological targets.

For instance, in a study of fluorinated 2,5-substituted 1-ethyl-1H-benzimidazole derivatives as direct thrombin inhibitors, all tested compounds were effective, with IC50 values ranging from 3.39 to 23.30 nM. mdpi.com The most potent compound in this series featured a 2-amino-pyridine moiety, highlighting the importance of specific substituents for high efficacy. mdpi.com

In the realm of antimicrobial activity, the presence of a fluorine atom on the benzimidazole ring generally increases the antimicrobial potency. researchgate.net The combination of a 6-fluoro substitution with specific N1-alkyl groups can lead to compounds with significant antibacterial activity.

The table below illustrates the correlation between structural modifications of benzimidazole analogs and their in vitro efficacy against specific targets.

| Compound Series | Key Structural Modification | In Vitro Efficacy (IC50/MIC) | Biological Target | Reference |

| Fluorinated 1-ethyl-1H-benzimidazoles | 2-amino-pyridine at C2 | IC50 = 3.39 nM | Thrombin | mdpi.com |

| N-alkylated 2-phenyl-1H-benzimidazoles | n-pentyl at N1 | IC50 = 21.93 µM | Anticancer (MCF-7) | nih.gov |

| N-alkylated 2-(4-methoxyphenyl)-1H-benzimidazoles | n-heptyl at N1 | MIC = 8 µg/mL | Antibacterial (S. faecalis) | nih.gov |

| 2-(fluorophenyl)-benzimidazoles | para-fluoro on phenyl ring | IC50 = 0.188 µM | Antiproliferative (HeLa, HepG2) | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of novel, unsynthesized analogs, thereby guiding drug design and optimization efforts.

For benzimidazole derivatives, QSAR studies have been successfully applied to predict their antibacterial activity. In one study, a multiple linear regression (MLR) model was developed for a series of 2-amino or 2-methyl-1-substituted benzimidazoles against Pseudomonas aeruginosa. The model, which incorporated various physicochemical, steric, electronic, and structural descriptors, demonstrated good predictive power.

Another QSAR study on N-substituted benzimidazole derived carboxamides helped to correlate their chemico-physical properties with their antioxidative and antiproliferative activities. nih.gov Such models are invaluable for understanding the key molecular features that govern biological activity and for designing more potent analogs of this compound. A QSAR model for 113 molecules with PLpro inhibitory activity against SARS-CoV-2 showed good statistical values, indicating that the presence of an aromatic ring and a basic nitrogen atom is crucial for good antiviral activity.

Mechanistic Investigations of 2 Ethyl 6 Fluoro 1h Benzimidazole Biological Actions

Target Identification and Validation through In Vitro Assays

In vitro assays are crucial for identifying the specific molecular targets of a compound. For benzimidazole (B57391) derivatives, these studies have revealed inhibitory activity against several enzymes vital for the survival of cancer cells and pathogenic organisms.

The inhibitory potential of benzimidazole compounds has been evaluated against various enzymes, highlighting their broad-spectrum activity.

DNA Gyrase B: Bacterial DNA gyrase is an essential enzyme involved in DNA replication, making it a prime target for antibacterial agents. rsc.org Docking studies have shown that 2,5(6)-substituted benzimidazole derivatives are promising molecules for inhibiting the B subunit of E. coli DNA gyrase (GyrB). nih.govnih.gov These derivatives are predicted to interact with key residues such as Asn46 and Asp73, thereby promoting an inhibitory effect. nih.govnih.gov The design of novel benzimidazole-urea inhibitors has also led to dual-targeting compounds that inhibit both DNA gyrase and topoisomerase IV, another essential bacterial enzyme. researchgate.net

Dihydrofolate Reductase (DHFR): DHFR is a critical enzyme in the synthesis of nucleic acids and amino acids, and its inhibition can halt cell proliferation. mdpi.comsnv63.ru This makes it a target for anticancer and antimicrobial drugs. mdpi.comsnv63.ru Studies on N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives have suggested that their antibacterial action against S. aureus may occur through a DHFR-inhibitor mechanism. nih.gov The structural similarity of benzimidazoles to purines allows them to readily interact with biopolymers like enzymes. nih.gov

Lanosterol 14α-Demethylase (CYP51): This enzyme is a key component in the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in humans. psu.edu Its inhibition is the primary mechanism of action for azole antifungal drugs. psu.edunih.gov The design of dual inhibitors targeting both fungal Lanosterol 14α-demethylase (CYP51) and histone deacetylase (HDAC) has been explored as a strategy to combat drug-resistant candidiasis. nih.gov These compounds act by blocking ergosterol biosynthesis, among other mechanisms. nih.gov

Poly(ADP-ribose)polymerase-1 (PARP-1): PARP-1 is an enzyme involved in DNA repair, and its inhibition is a therapeutic strategy for treating cancers, particularly those with deficiencies in other DNA repair pathways. Substituted 5(H)phenanthridin-6-ones, which share structural motifs with fused heterocyclic systems like benzimidazoles, have been synthesized and identified as potent PARP-1 inhibitors. nih.gov

Table 1: Summary of Enzyme Inhibition Studies on Benzimidazole Derivatives

| Enzyme Target | Derivative Class | Key Findings | References |

|---|---|---|---|

| DNA Gyrase B | 2,5(6)-substituted-1H-benzimidazoles | Predicted to interact with Asn46, Asp73, and Asp173 residues in E. coli GyrB. | nih.govnih.gov |

| DHFR | N-alkylated-2-(substituted phenyl)-1H-benzimidazoles | Proposed as the mechanism for antibacterial activity against S. aureus. | nih.gov |

| Lanosterol 14α-Demethylase (CYP51) | Benzimidazole-based dual inhibitors | Dual inhibition of CYP51 and HDAC shows potent activity against azole-resistant fungi. | nih.gov |

| PARP-1 | Substituted 5(H)phenanthridin-6-ones | Some derivatives show potent inhibition with IC50 values as low as 10 nM. | nih.gov |

Topoisomerases are enzymes that manage the topology of DNA and are essential for DNA replication and transcription. Their inhibition can lead to cell death, making them effective targets for anticancer drugs. Several 2,5'-bi-1H-benzimidazole derivatives have been synthesized and evaluated as topoisomerase I poisons. nih.gov These studies investigated how different substituents on the benzimidazole rings influence cytotoxicity and topoisomerase I inhibitory activity. nih.gov Furthermore, certain benzimidazole-urea compounds have been developed as dual inhibitors of both DNA gyrase and topoisomerase IV in bacteria. researchgate.net

Neddylation is a post-translational modification process where the ubiquitin-like protein Nedd8 is conjugated to target proteins, particularly cullin-RING E3 ubiquitin ligases, activating their function. Overactivation of this pathway is linked to various cancers. nih.govebi.ac.uk Research has shown that certain benzimidazole derivatives, designed based on the structure of candesartan (B1668252) cilexetic, can act as neddylation inhibitors by targeting the Nedd8-activating enzyme (NAE). nih.gov One optimized derivative displayed superior neddylation inhibition in an enzyme assay (IC₅₀ = 5.51 μM) compared to the lead compound. nih.govebi.ac.uk Inhibition of cullin-2 neddylation has also been shown to stabilize Hypoxia-Inducible Factor-1α (HIF-1α), a protein that can be protective in inflammatory responses. nih.gov

Molecular Interaction Studies

Beyond direct enzyme inhibition, the biological effects of benzimidazole compounds can be attributed to their interactions with other crucial macromolecules like DNA and tubulin.

The ability of small molecules to bind to DNA can interfere with cellular processes and trigger apoptosis. The interaction of metal complexes incorporating benzimidazole-derived ligands with DNA has been investigated using various methods. bohrium.com Spectroscopic analysis, viscosity measurements, and gel electrophoresis have been used to evaluate the DNA binding capabilities of these complexes. bohrium.com The results indicated a good binding tendency, with binding constants suggesting that the compounds interact with DNA, potentially through an intercalative mode. bohrium.comnih.gov

Microtubules, which are polymers of tubulin, are critical components of the cytoskeleton involved in cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a validated anticancer strategy. A significant body of research points to benzimidazole derivatives as potent inhibitors of tubulin polymerization. mdpi.comresearchgate.netnih.gov For instance, a series of 1H-benzimidazol-2-yl hydrazones were shown to inhibit tubulin polymerization in vitro, elongating the nucleation phase in a manner comparable to the known inhibitor nocodazole. mdpi.com Molecular docking studies suggest these compounds may bind at the colchicine (B1669291) binding site of tubulin. mdpi.com This mechanism is believed to be responsible for the antineoplastic and anthelmintic actions of many benzimidazole-based compounds. mdpi.comresearchgate.net

Table 2: Summary of Molecular Interaction Studies on Benzimidazole Derivatives

| Interaction Type | Derivative Class | Key Findings | References |

|---|---|---|---|

| DNA Interaction | Metal complexes of benzimidazole ligands | Showed good binding tendency to DNA, suggesting an intercalative mode of action. | bohrium.com |

| Tubulin Polymerization Inhibition | 1H-benzimidazol-2-yl hydrazones | Elongated the nucleation phase and slowed tubulin polymerization; proposed to bind at the colchicine site. | mdpi.com |

| Tubulin Polymerization Inhibition | N-substituted benzimidazole acrylonitriles | Active compounds inhibited tubulin polymerization, leading to cell cycle arrest at the G2/M phase. | researchgate.net |

Cellular Pathway Modulation at the Molecular Level (e.g., Apoptosis Induction, Cell Cycle Perturbation)

No peer-reviewed studies or publicly accessible research data could be identified that have investigated the effects of 2-ethyl-6-fluoro-1H-benzimidazole on cellular pathways. Consequently, there is no information available regarding its potential to induce apoptosis or cause cell cycle perturbation at a molecular level.

Data Table: Summary of Cellular Pathway Modulation Findings

| Pathway/Process | Finding |

|---|---|

| Apoptosis Induction | No data available |

Binding Affinity and Selectivity Profiling to Biological Targets

There is no available research that has profiled the binding affinity and selectivity of this compound to any specific biological targets. Studies of this nature are essential for understanding a compound's mechanism of action and potential therapeutic applications, but they have not been published for this particular molecule.

Data Table: Summary of Binding Affinity and Selectivity

| Biological Target | Binding Affinity (e.g., Ki, IC50) | Selectivity Profile |

|---|

Advanced Academic Applications and Future Research Directions

Development of Novel Research Tools and Probes

The intrinsic fluorescence of some benzimidazole (B57391) derivatives makes them ideal candidates for the development of novel research tools and chemosensors. For instance, a benzimidazole-based fluorescent probe, ABIA, has been synthesized and successfully used for the detection of cysteine in human urine with a low detection limit of 16.3 nM. nih.gov This "off-on" fluorescent probe operates through a Michael addition reaction with the mercapto group of cysteine, demonstrating high selectivity and sensitivity. nih.gov Similarly, another benzimidazole derivative has been designed as a selective and sensitive 'on-off' fluorescence chemosensor for copper ions (Cu²⁺) and has been applied in cellular bioimaging. nih.gov

Given these precedents, 2-ethyl-6-fluoro-1H-benzimidazole could be explored as a scaffold for new fluorescent probes. The fluorine atom, being highly electronegative, can modulate the electronic properties and photophysical characteristics of the molecule. nih.gov Future research could focus on designing and synthesizing derivatives of this compound that can selectively detect specific ions, small molecules, or biomolecules through changes in their fluorescence emission, thereby creating novel tools for diagnostics and bio-imaging.

Integration into High-Throughput Screening Libraries for Drug Discovery Research

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large numbers of compounds for biological activity. Benzimidazole-based compound libraries are frequently used in HTS campaigns due to the diverse biological activities associated with this scaffold. semanticscholar.orgnih.gov For example, a screen of over 30,000 compounds for anthelmintics against gastrointestinal nematodes identified several active benzimidazole derivatives. semanticscholar.org

The structural features of this compound make it a valuable addition to HTS libraries. The ethyl group at the 2-position and the fluorine at the 6-position provide specific steric and electronic properties that can influence its binding to various biological targets. By incorporating this compound and its analogs into diverse chemical libraries, researchers can screen for a wide range of therapeutic activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory effects. The data generated from such screens can provide valuable starting points for lead optimization and the development of new therapeutic agents. semanticscholar.orgnih.gov

Exploration of Multi-Target-Directed Ligands Based on the Benzimidazole Scaffold

The concept of multi-target-directed ligands (MTDLs) is a promising strategy for treating complex diseases like cancer and Alzheimer's, which involve multiple pathological pathways. nih.govrsc.org The benzimidazole scaffold is well-suited for the design of MTDLs due to its ability to interact with a variety of biological targets. nih.govmdpi.com For instance, benzimidazole-based hybrids have been designed to simultaneously inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, key targets in inflammation. nih.gov

The this compound scaffold can serve as a foundation for developing novel MTDLs. The ethyl and fluoro substituents can be strategically modified to optimize binding to multiple targets. For example, by combining the this compound core with other pharmacophores, it may be possible to create hybrid molecules with dual or multiple activities, such as combined anticancer and anti-inflammatory effects. Future research in this area would involve computational modeling to predict multi-target interactions, followed by synthesis and biological evaluation of the designed compounds. nih.govrsc.org

Table 1: Examples of Multi-Target-Directed Ligands Based on the Benzimidazole Scaffold

| Compound Class | Targets | Therapeutic Area | Reference |

| Benzimidazole-Phthalimide Hybrids | COX-1/2, 5-LOX, 15-LOX, TNF-α | Inflammation | nih.gov |

| Benzimidazole-Schiff Base Hybrids | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Alzheimer's Disease | mdpi.com |

| Benzimidazole-Triazole Derivatives | Topoisomerase I | Cancer | acs.org |

Theoretical Applications in Materials Science (e.g., Organic Light Emitting Diodes, Sensors)

Benzimidazole derivatives have shown significant promise in the field of materials science, particularly in the development of organic light-emitting diodes (OLEDs). Their electron-deficient nature facilitates electron transport, a crucial property for efficient OLED performance. mdpi.com Carbazole/benzimidazole-based bipolar molecules have been successfully used as hosts for phosphorescent and thermally activated delayed fluorescence emitters, leading to highly efficient OLEDs. acs.org The introduction of fluorine atoms into the benzimidazole structure can further enhance the performance of these materials. acs.org

The specific compound this compound, with its fluorine substitution, is a promising candidate for applications in organic electronics. Theoretical studies could be conducted to predict its electronic properties, such as its HOMO-LUMO energy gap and charge transport capabilities. These theoretical predictions can then guide the synthesis and fabrication of OLED devices incorporating this molecule as an emitter or host material. Furthermore, the potential for this compound to act as a chemical sensor can be explored, leveraging the sensitivity of its electronic structure to the presence of specific analytes. nih.govnih.gov

Table 2: Performance of OLEDs with Benzimidazole-Based Emitters

| Emitter | Max. External Quantum Efficiency (EQE) | Luminance (cd/m²) at given Voltage | CIE Coordinates | Reference |

| Pyrene-Benzimidazole Derivative B | 4.3% | 290 at 7.5 V | (0.1482, 0.1300) | mdpi.com |

| Phenanthroimidazole Derivative PPIM-22F | 7.87% | - | (0.16, 0.10) | acs.org |

Design Principles for Enhanced Selectivity and Potency in In Vitro Systems

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For benzimidazole derivatives, SAR studies have revealed key design principles for enhancing selectivity and potency. For instance, in a series of 2,5,6-trisubstituted benzimidazoles targeting the Mtb-FtsZ protein, modifications at the 2 and 5 positions significantly impacted their antitubercular activity. nih.govrsc.org Similarly, for anti-inflammatory benzimidazoles, the nature of the substituent at the 6-position (electron-donating vs. electron-withdrawing) was found to be a critical determinant of potency. nih.gov

For this compound, future research should focus on systematic SAR studies to elucidate the role of the ethyl and fluoro groups in determining its biological activity. By synthesizing and testing a series of analogs with variations at these positions, researchers can develop a clear understanding of the structural requirements for optimal potency and selectivity against specific targets. This knowledge will guide the rational design of more effective therapeutic agents. tandfonline.comrsc.org

Sustainable Chemistry Initiatives in Benzimidazole Synthesis and Modification

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals to minimize environmental impact. chemmethod.comresearchgate.net Several sustainable methods for the synthesis of benzimidazole derivatives have been reported, including the use of water as a solvent, solvent-free conditions, and the use of green catalysts such as papaya bark ash extract. researchgate.netresearchgate.net Microwave-assisted synthesis has also been shown to be an efficient and environmentally friendly method for preparing N,2,6-trisubstituted benzimidazoles, significantly reducing reaction times and increasing yields. rsc.orgnih.gov

Future research on this compound should prioritize the development of green synthetic routes. This includes exploring one-pot reactions, using renewable starting materials, and employing catalysts that can be easily recovered and reused. chemmethod.com By adopting sustainable chemistry principles, the synthesis and modification of this promising compound can be made more economically viable and environmentally responsible.

Q & A

Q. What are the standard synthetic routes for preparing 2-ethyl-6-fluoro-1H-benzimidazole, and what key reaction parameters require optimization?

The synthesis of this compound derivatives typically follows the Phillips reaction , involving condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions . For example, formic acid is commonly used to cyclize o-phenylenediamine to form the benzimidazole core. Key parameters include:

- Temperature control : Reactions often proceed at 100–120°C to ensure complete cyclization.

- Catalyst selection : Mineral acids (e.g., HCl) or Lewis acids (e.g., ZnCl₂) improve reaction efficiency.

- Substituent introduction : Fluorination and ethylation steps require precise stoichiometry to avoid side reactions. Multi-step syntheses may involve Suzuki coupling or nucleophilic aromatic substitution to introduce fluorine and ethyl groups .

Q. How is X-ray crystallography applied to determine the crystal structure of this compound derivatives?

X-ray crystallography relies on tools like SHELXL for structural refinement and Mercury CSD for visualizing packing patterns . Key steps include:

- Data collection : Single-crystal diffraction at 100 K to minimize thermal motion artifacts.

- Structure solution : Using direct methods (e.g., SHELXD ) to phase reflections .

- Refinement : Anisotropic displacement parameters and hydrogen placement via riding models (e.g., ORTEP-3 ) . Example: A study on a benzimidazole-thiazole hybrid achieved an R factor of 0.036 using high-resolution data .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?

Optimization involves Design of Experiments (DoE) to test variables like solvent polarity, catalyst loading, and reaction time. For example:

- Solvent screening : Ethanol or DMF may enhance solubility of intermediates .

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining yields >80% .

- In situ monitoring : Techniques like FT-IR track intermediate formation to prevent over- or under-reaction .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound derivatives?

Contradictions arise from dynamic processes (e.g., tautomerism) or impurities. Solutions include:

- Variable-temperature NMR : Identifies tautomeric equilibria by observing signal coalescence at elevated temperatures.

- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations to resolve overlapping peaks .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula to rule out impurities .

Q. How can computational methods predict the biological activity of this compound derivatives?

Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to targets like EGFR. Steps include:

- Protein preparation : Removing water molecules and adding hydrogens to the crystal structure (PDB: 1M17).

- Grid generation : Focusing on the ATP-binding pocket for kinase inhibitors.

- ADMET analysis : Tools like SwissADME predict pharmacokinetic properties (e.g., logP <5 for oral bioavailability) . Example: A derivative with a 4-fluorophenyl substituent showed a docking score of −9.2 kcal/mol, indicating strong EGFR inhibition .

Q. What crystallographic software tools analyze packing interactions in this compound crystals?

Mercury CSD enables:

- Void analysis : Identifies solvent-accessible volumes (>5% voids suggest potential for cocrystallization).

- Packing similarity : Compares intermolecular contacts (e.g., π-π stacking, hydrogen bonds) with database entries . Example: A benzimidazole-quinazoline hybrid exhibited C–H···F interactions stabilizing its crystal lattice .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.